Acanthifolicin methyl ester

Description

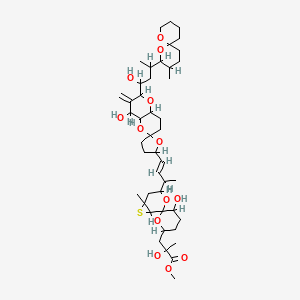

Structure

2D Structure

Properties

CAS No. |

78111-16-7 |

|---|---|

Molecular Formula |

C45H70O13S |

Molecular Weight |

851.1 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-[5'-hydroxy-4-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-6-methylspiro[3-oxa-7-thiabicyclo[4.1.0]heptane-2,6'-oxane]-2'-yl]-2-methylpropanoate |

InChI |

InChI=1S/C45H70O13S/c1-25(33-24-42(6)39(59-42)45(56-33)34(47)13-12-30(55-45)23-41(5,50)40(49)51-7)10-11-29-15-19-44(54-29)20-16-32-38(58-44)35(48)28(4)37(53-32)31(46)22-27(3)36-26(2)14-18-43(57-36)17-8-9-21-52-43/h10-11,25-27,29-39,46-48,50H,4,8-9,12-24H2,1-3,5-7H3/b11-10+ |

InChI Key |

RGDJFRFEGQREJC-ZHACJKMWSA-N |

SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)OC)O)O)C)O)O |

Isomeric SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)OC)O)O)C)O)O |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)OC)O)O)C)O)O |

Synonyms |

acanthifolicin methyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Total Synthesis of Acanthifolicin (B1665400) Methyl Ester

As of the current literature, a total synthesis of acanthifolicin or its methyl ester has not been explicitly reported. However, the successful total syntheses of the closely related and structurally analogous marine toxin, okadaic acid, offer significant insights and established methodologies that are directly applicable. wikipedia.org

Key Synthetic Routes and Methodological Advancements

The total synthesis of complex polyether natural products like acanthifolicin methyl ester typically relies on a convergent strategy. This approach involves the synthesis of smaller, less complex fragments of the molecule, which are then coupled together in the later stages of the synthesis. For okadaic acid, syntheses have involved breaking the molecule into three key fragments. wikipedia.org This strategy allows for a more efficient and flexible approach, enabling the development and optimization of synthetic routes for each fragment independently before their assembly.

Methodological advancements that have been pivotal in the synthesis of related compounds, and thus relevant to this compound, include:

Convergent Fragment Coupling: The use of powerful cross-coupling reactions to join complex fragments has been a cornerstone of these syntheses.

Late-Stage Functionalization: The introduction of sensitive functional groups, such as the episulfide ring in acanthifolicin, would likely be planned for the final steps of the synthesis to avoid potential complications and side reactions.

Stereoselective Synthesis Approaches

The dense stereochemical landscape of this compound, with its numerous chiral centers, necessitates the use of highly stereoselective reactions. A critical stereochemical feature of acanthifolicin is its spiroketal core. The formation of this spiroketal is a key challenge, and its stereochemical outcome must be carefully controlled. mskcc.orgnih.gov

Several stereoselective methods have been developed for the synthesis of spiroketals, which are directly applicable to the synthesis of the acanthifolicin core: mskcc.orgnih.govnih.govrsc.org

Thermodynamically Controlled Spiroketalization: This approach relies on the inherent thermodynamic stability of one spiroketal diastereomer over the others. Acid-catalyzed cyclization of a precursor dihydroxy ketone can lead to the formation of the most stable spiroketal. wikipedia.org

Kinetically Controlled Spiroketalization: In cases where the desired spiroketal is not the most thermodynamically stable, kinetically controlled methods are employed. These reactions proceed through a lower energy transition state to form the desired isomer.

Substrate-Controlled Diastereoselection: The existing stereocenters in the precursor molecule can influence the stereochemical outcome of the spiroketalization reaction.

The strategic application of these stereoselective approaches is crucial for the successful construction of the complex and stereochemically rich structure of this compound.

Semisynthetic Derivatization from Acanthifolicin Precursors

Semisynthesis, the chemical modification of a naturally occurring compound, is a valuable tool for producing derivatives that may have improved properties or are useful for structure-activity relationship (SAR) studies. The primary semisynthetic modification to produce this compound is the esterification of the carboxylic acid group of acanthifolicin.

Esterification Protocols and Yield Optimization

The esterification of the carboxylic acid moiety in acanthifolicin can be achieved using various standard protocols. Given the structural similarities to okadaic acid, the methods used for the esterification of okadaic acid and its derivatives are highly relevant. researchgate.netmdpi.comnih.govacs.org

Common esterification methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Diazomethane (B1218177) Treatment: While highly effective, the use of diazomethane is often limited due to its toxicity and explosive nature.

Activation with Coupling Reagents: Carboxylic acid activating agents, such as carbodiimides (e.g., DCC, EDC) or other coupling reagents (e.g., HOBt, HATU), can be used to form an active ester intermediate, which then reacts with methanol.

Optimization of the yield for the methyl ester formation would involve careful selection of the reaction conditions, including the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Catalyst Systems and Reaction Conditions for Methyl Ester Formation

The choice of catalyst is critical for achieving efficient and selective esterification. For acid-catalyzed esterification, common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically carried out in an excess of methanol, which serves as both the reactant and the solvent.

In the case of coupling agent-mediated esterification, a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the acidic byproducts. The reaction conditions are generally mild, which is advantageous for complex and sensitive molecules like acanthifolicin.

Synthesis of Advanced Analogs and Structural Variants

The synthesis of advanced analogs and structural variants of this compound is crucial for understanding its biological activity and for developing new therapeutic leads. The synthetic strategies employed for creating analogs of okadaic acid provide a roadmap for the generation of acanthifolicin analogs. mdpi.comunit.noresearchgate.netrsc.orgmdpi.comnih.govchemrxiv.org

The synthesis of these analogs often involves:

Modification of the Carboxylic Acid Group: Besides the methyl ester, other esters can be synthesized to probe the influence of the ester group on biological activity. Amides and other carboxylic acid derivatives can also be prepared.

Alteration of the Spiroketal Core: Modification of the spiroketal unit can provide insights into its role in binding to biological targets.

The development of synthetic routes that allow for the late-stage diversification of the molecule is highly desirable for the efficient production of a library of analogs.

Design Principles for Modified this compound Structures

The design of modified this compound structures is fundamentally guided by the structure-activity relationships (SAR) established for acanthifolicin and its parent compound, okadaic acid. As a derivative of acanthifolicin, which is the 9,10-epithio analog of okadaic acid, the biological activity of its methyl ester is intrinsically linked to the structural features that govern the inhibitory potency of this class of marine toxins against protein phosphatases (PP), primarily PP1 and PP2A. researchgate.netnih.govmdpi.com

A primary design principle revolves around the crucial role of the free carboxyl group at the C1 position. Studies have unequivocally demonstrated that the esterification of the carboxyl group, as in this compound, leads to a dramatic reduction in inhibitory activity against both PP1 and PP2A. researchgate.netnih.gov For instance, while acanthifolicin exhibits potent inhibition of PP2A with an IC50 of 1 nM, the IC50 for this compound is 5.0 µM, indicating a significant loss of potency. researchgate.netnih.gov A similar drastic decrease in activity is observed with methyl okadate, the methyl ester of okadaic acid. researchgate.net This suggests that any modification at this position must consider the critical nature of the free carboxylic acid for potent phosphatase inhibition. Therefore, modified this compound structures are often considered as prodrugs, where the ester is designed to be hydrolyzed in vivo to release the active carboxylic acid.

The following table summarizes the inhibitory activities of acanthifolicin, its methyl ester, and related compounds against protein phosphatases, highlighting the key design principle of the free carboxyl group.

| Compound | Target | IC50 | Ki | Reference |

| Acanthifolicin | PP1 | 20 nM | - | researchgate.netnih.gov |

| PP2A | 1 nM | 47 pM | researchgate.netnih.gov | |

| This compound | PP1 | >250 µM | - | researchgate.netnih.gov |

| PP2A | 5.0 µM | - | researchgate.netnih.gov | |

| Okadaic Acid | PP1 | 19 nM | - | researchgate.netnih.gov |

| PP2A | 0.2 nM | 30 nM | researchgate.netnih.gov | |

| Methyl okadate | PP1/2A | Inactive | >100 nM | researchgate.netnih.gov |

| Dinophysistoxin-1 | PP1/2A | Potent | 19 pM (PP2A) | researchgate.netnih.gov |

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to inhibit 50% of the target enzyme's activity. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Synthetic Challenges and Innovative Solutions for Analog Generation

The generation of analogs of this compound is a formidable synthetic undertaking, fraught with challenges inherent in the construction of complex polyether marine natural products. nih.gov The intricate molecular architecture, characterized by multiple stereocenters, fused ether rings, and the unique episulfide moiety, demands sophisticated and lengthy synthetic strategies. nih.govengineering.org.cn

A major synthetic hurdle lies in the stereocontrolled construction of the polycyclic ether system. acs.org The formation of the tetrahydropyran (B127337) and oxepane (B1206615) rings with the correct relative and absolute stereochemistry requires precise control over cyclization reactions. mdpi.com Traditional synthetic methods often struggle with regioselectivity, particularly in epoxide-opening cascades that are believed to be involved in the biosynthesis of these molecules. engineering.org.cnmdpi.com The biosynthesis is thought to proceed via an "endo-selective" ring closure, which can be challenging to replicate in a laboratory setting. engineering.org.cn

Innovative solutions to address these challenges often draw inspiration from biosynthetic pathways, employing biomimetic strategies. engineering.org.cn For instance, the development of new catalytic systems to control the regioselectivity of epoxide-opening reactions is an active area of research. mdpi.com Furthermore, strategies involving the use of templates or directing groups to favor the desired endo-cyclization are being explored. mdpi.com The total synthesis of related molecules like okadaic acid has provided a roadmap, showcasing convergent strategies where complex fragments of the molecule are synthesized independently and then coupled together in the later stages. wikipedia.org This modular approach allows for the generation of analogs by modifying the individual fragments before their assembly.

The introduction of the episulfide group in acanthifolicin presents another significant synthetic challenge. This sulfur-containing three-membered ring is a unique feature not present in okadaic acid and requires specialized synthetic methods for its installation. The synthesis of this moiety must be carefully orchestrated within the context of the larger, highly functionalized molecule.

The synthesis of the C1-C16 fragment of a related natural product, formosalide B, which shares a similar THF-THP core structure, highlights modern synthetic tactics that could be applied to acanthifolicin analog generation. nih.gov These include the Horner-Wadsworth-Emmons reaction for carbon-carbon bond formation and Sharpless asymmetric dihydroxylation for the stereoselective introduction of hydroxyl groups, followed by acid-mediated ketalization to form the fused ether system. nih.gov Such advanced synthetic methods are crucial for overcoming the inherent difficulties in constructing these complex natural products and their analogs.

Advanced Spectroscopic and Analytical Characterization

Methodologies for Purity Assessment and Isolation

The isolation and purification of individual steroidal glycoside methyl esters from the complex chemical matrix of Pandaros acanthifolium extracts necessitate a multi-step chromatographic approach. The process begins with the crude extract of the sponge, which is typically partitioned and then subjected to various chromatographic techniques to separate compounds based on their polarity and size.

High-Performance Chromatographic Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis and final purification of Acanthifolicin (B1665400) methyl ester analogs. Analytical HPLC is employed to assess the purity of isolated fractions and the complexity of mixtures. A common approach involves reversed-phase columns (e.g., C18) with gradient elution systems, often combining water and organic solvents like acetonitrile (B52724) or methanol.

Gas Chromatography (GC) is less commonly used for these large, non-volatile steroidal glycosides directly. However, GC analysis of derivatives, for instance, after acid methanolysis to determine the absolute configurations of the monosaccharide units, is a key application in the structural elucidation process.

Table 1: Representative Analytical HPLC Conditions

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Preparative Chromatography for Compound Isolation

The isolation of pure Acanthifolicin methyl ester analogs in sufficient quantities for spectroscopic analysis is achieved through preparative chromatography. This process often involves multiple stages:

Initial Fractionation : The crude extract is first fractionated using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

Medium Pressure Liquid Chromatography (MPLC) : Fractions obtained from the initial separation are further purified using MPLC, which offers better resolution than traditional column chromatography.

Preparative HPLC : The final step of purification typically involves preparative or semi-preparative HPLC on reversed-phase columns to yield the pure compounds.

Definitive Structural Elucidation and Confirmation

Once a pure compound is isolated, a combination of spectroscopic techniques is used to determine its precise chemical structure, including its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like the this compound analogs. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and stereochemistry of the molecule.

¹H NMR : Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

¹³C NMR : Reveals the number of non-equivalent carbons and their chemical environments.

2D NMR Experiments :

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space proximity of protons, which is essential for determining relative stereochemistry.

Table 2: Illustrative NMR Data for a Pandaroside Methyl Ester Analog

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 3 | 78.5 | 3.55 (m) |

| 5 | 45.2 | 1.20 (m) |

| 14 | 55.8 | - |

| 15 | 210.1 | - |

| 16 | 145.3 | 7.10 (s) |

| 17 | 148.9 | - |

| 21 | 21.5 | 1.05 (d, 6.8) |

| OMe | 52.5 | 3.75 (s) |

| Glc-1' | 104.8 | 4.50 (d, 7.5) |

Note: The data in this table is representative and intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound.

Table 3: HRMS Data for a Representative this compound Analog

| Ionization Mode | Ion Type | Measured m/z | Calculated m/z | Molecular Formula |

| Positive ESI | [M+Na]⁺ | 943.4875 | 943.4878 | C₄₈H₇₂O₁₇Na |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule.

IR Spectroscopy : Detects the vibrations of chemical bonds. Characteristic absorption bands can indicate the presence of hydroxyl (-OH), carbonyl (C=O) of esters and ketones, and carbon-carbon double bonds (C=C).

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~1735 | C=O stretching (ester) |

| ~1710 | C=O stretching (ketone) |

| ~1650 | C=C stretching (alkene) |

| ~1070 | C-O stretching (glycosidic linkages) |

UV-Vis Spectroscopy : Provides information about conjugated systems within the molecule. The wavelength of maximum absorption (λmax) can be characteristic of chromophores such as α,β-unsaturated ketones.

Table 5: UV-Vis Absorption Data

| Solvent | λmax (nm) | Chromophore |

| Methanol | 230 | α,β-unsaturated ketone |

X-ray Crystallography for Absolute Configuration Determination

In the broader context of related marine polyethers, the absolute configuration of okadaic acid, a structurally similar compound, was determined by X-ray crystallography of its o-bromobenzyl ester derivative. mdpi.com This methodological approach, where a derivative is used to facilitate crystallization and introduce a heavy atom for phasing, is a common strategy in the crystallographic analysis of complex natural products. However, there is no indication in the available literature that this technique has been successfully applied to this compound to date.

Therefore, while X-ray crystallography would be the definitive method for determining the absolute configuration of this compound, the necessary experimental data is not currently available.

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Targets and Binding Dynamics

The biological effects of a compound are predicated on its interactions with specific molecular targets. This section delves into the known and putative targets of acanthifolicin (B1665400) methyl ester, examining the dynamics of these interactions.

Enzyme Inhibition Kinetics: Focus on Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleotides and certain amino acids. diva-portal.org Because of its essential role in DNA synthesis and cell proliferation, DHFR is a well-established target for a class of drugs known as antifolates. diva-portal.org

Acanthifolicin methyl ester is a derivative of acanthifolicin, a compound recognized for its antifolate properties. ontosight.ai As such, its mechanism of action is presumed to involve the inhibition of DHFR, which would impede the proliferation of rapidly dividing cells. ontosight.ai The inhibition of DHFR by various molecules can follow different kinetic models. For instance, some inhibitors, like methotrexate, are known to be slow, tight-binding inhibitors, a process that often involves an initial rapid binding followed by a slow conformational change to a more stable complex. nih.gov Other inhibitors may exhibit classical competitive inhibition with respect to the DHF substrate. nih.gov While this compound is expected to act as a DHFR inhibitor, specific enzyme inhibition kinetic studies detailing its binding affinity (K_i), mechanism of inhibition, or IC_50 value against DHFR are not prominently available in the reviewed literature.

Protein Phosphatase Inhibition Mechanisms: PP1 and PP2A (IC50 analysis and specificity)

Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, playing a critical role in regulating a vast array of cellular signaling pathways. mdpi.com Two of the major serine/threonine phosphatases are Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). Research has shown that this compound exhibits inhibitory activity against these enzymes, with a notable specificity for PP2A.

Methyl esterification of the parent compound, acanthifolicin, significantly alters its inhibitory potency. While acanthifolicin is a potent inhibitor of both PP1 and PP2A, this compound shows a sharp reduction in this activity, particularly against PP1. This compound inhibits PP2A with an IC_50 value of 5.0 µM. nih.govrsc.org In contrast, its activity against PP1 is substantially weaker, with less than 10% inhibition observed at a concentration of 250 µM. nih.govrsc.org This demonstrates a high degree of specificity for PP2A over PP1. The data suggests that the free carboxyl group on the parent molecule is important for potent inhibition of both phosphatases. nih.govrsc.org

Table 1: Comparative Inhibitory Activity (IC_50) of Acanthifolicin and its Methyl Ester

| Compound | Protein Phosphatase 1 (PP1) | Protein Phosphatase 2A (PP2A) |

| Acanthifolicin | 20 nM | 1 nM |

| This compound | >250 µM (<10% inhibition) | 5.0 µM |

This table was generated using data from the following sources: nih.govrsc.org

Ligand-Protein Interaction Studies (e.g., isothermal titration calorimetry, surface plasmon resonance)

To fully understand the binding dynamics between a ligand like this compound and its protein targets, advanced biophysical techniques are employed.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of binding interactions in solution. mdpi.comnih.gov By directly measuring the minute heat changes that occur when a ligand is titrated into a solution containing a protein, ITC can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govresearchgate.net From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov This information helps to elucidate the driving forces behind the interaction, such as hydrogen bonding or hydrophobic interactions. mdpi.com

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. nih.govnih.gov In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the precise measurement of the association (k_a) and dissociation (k_d) rate constants of the interaction, from which the equilibrium dissociation constant (K_D), a measure of affinity, can be calculated. nih.gov

While these techniques are invaluable for characterizing ligand-protein interactions, specific studies utilizing ITC or SPR to analyze the binding dynamics of this compound with its putative targets like DHFR or PP2A have not been identified in the reviewed literature.

Modulation of Cellular Pathways

By interacting with specific molecular targets, chemical compounds can modulate entire cellular signaling or metabolic pathways, leading to significant physiological consequences.

Interference with Folate Metabolism and its Downstream Consequences

Folate metabolism, also known as one-carbon metabolism, is a fundamental network of biochemical reactions. This pathway is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. nih.gov Furthermore, it provides methyl groups for the methylation of DNA, proteins, and lipids, a process critical for epigenetic regulation and normal cellular function. nih.govmdpi.com The enzyme dihydrofolate reductase (DHFR) is a key player in this pathway, regenerating the active form of folate, tetrahydrofolate (THF). nih.gov

As an antifolate compound, this compound is proposed to interfere with this critical metabolic pathway, likely through the inhibition of DHFR. ontosight.ai The downstream consequences of such interference are profound, particularly in rapidly dividing cells that have a high demand for nucleotide synthesis. By limiting the pool of available THF, the synthesis of DNA precursors would be stalled, leading to an inability to replicate DNA and subsequent inhibition of cell proliferation. ontosight.ai This disruption can also affect the methylation cycle, as the folate pathway is intricately linked to the regeneration of S-adenosylmethionine (SAM), the universal methyl donor. nih.gov

Induction of Apoptosis Pathways in Cellular Models

Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unwanted cells. thermofisher.com It is a key mechanism by which many anticancer agents exert their effects. Apoptosis can be initiated through two main routes: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell. nih.gov

A hallmark of early apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, which can be detected using fluorochrome-labeled Annexin V. immunostep.comsonybiotechnology.com Interference with essential cellular processes, such as the folate metabolism required for DNA synthesis, can trigger the intrinsic apoptotic pathway in cancer cells. thermofisher.com While it is mechanistically plausible that this compound could induce apoptosis in cellular models as a consequence of its antifolate and protein phosphatase inhibitory activities, specific research studies confirming this effect and delineating the specific apoptotic pathways involved were not identified in the reviewed literature.

Cell Cycle Arrest Mechanisms in Proliferating Cells

Antifolate agents are known to exert their cytotoxic effects predominantly during the S-phase of the cell cycle, the phase dedicated to DNA synthesis. wikipedia.orgmedchemexpress.com By inhibiting enzymes like dihydrofolate reductase (DHFR), antifolates deplete the intracellular pool of tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, the building blocks of DNA. nih.govnih.gov

The inhibition of thymidylate synthase, another key enzyme in this pathway, by some antifolates leads to a state of "thymineless death," characterized by DNA damage and subsequent cell cycle arrest. nih.govnih.gov Studies on various antifolates have demonstrated their capacity to induce S-phase arrest in cancer cell lines. nih.govnih.gov For instance, treatment of colon cancer cells with antifolates like nolatrexed (B128640) and pemetrexed (B1662193) resulted in a significant accumulation of cells in the S-phase. nih.gov This arrest is a direct consequence of the inability of the cells to complete DNA replication due to the scarcity of necessary nucleotide precursors.

While direct studies on the cell cycle effects of this compound are not extensively documented, it is highly probable that, as an antifolate, it induces a similar S-phase arrest in proliferating cells. The inhibition of DHFR by this compound would lead to the depletion of THF, thereby halting DNA synthesis and preventing cells from progressing through the S-phase. This ultimately triggers downstream cellular processes that can lead to apoptosis or programmed cell death.

Comparative Mechanistic Analysis with Acanthifolicin and Related Compounds

Understanding the structure-activity relationship of this compound in comparison to its parent compound, acanthifolicin, and other related antifolates is crucial for elucidating the nuances of its biological activity.

Differential Effects of Esterification on Target Affinity and Selectivity

The esterification of the carboxyl group of acanthifolicin to form this compound is a significant structural modification that is expected to have a profound impact on its biological activity. The carboxyl group of antifolates is known to be a critical feature for their binding to the active site of DHFR. pnas.orgproteopedia.org This negatively charged group often forms crucial ionic interactions with positively charged amino acid residues, such as a conserved arginine, within the enzyme's active site. pnas.org

The conversion of this carboxyl group to a methyl ester neutralizes its charge and alters its size and hydrogen bonding capacity. This change would likely disrupt the strong ionic interactions that anchor the parent compound, acanthifolicin, to the DHFR active site. Consequently, the affinity of this compound for DHFR may be significantly reduced compared to acanthifolicin.

However, esterification can also influence other pharmacological properties. The increased lipophilicity of the methyl ester derivative may enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations compared to the more polar parent compound. This improved cellular uptake could, to some extent, compensate for the reduced target affinity. A study on a different compound, YH239, showed that its ethyl ester form (YH239-EE) induced more apoptosis and necrosis compared to the parent compound, suggesting that esterification can indeed modulate cytotoxic effects. researchgate.net

Identification of Critical Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For classical antifolates that target DHFR, the key pharmacophoric features are well-established. These typically include:

A Heterocyclic Moiety: Often a pteridine (B1203161) or a related bicyclic system that mimics the pteridine ring of the natural substrate, folic acid. nih.gov

A p-Aminobenzoyl Moiety: This portion of the molecule occupies a specific pocket in the enzyme's active site.

A Glutamate (B1630785) Moiety: The terminal carboxyl groups of the glutamate portion are crucial for high-affinity binding, forming strong ionic bonds with conserved basic amino acid residues in the DHFR active site. pnas.orgproteopedia.org

Based on the structure of acanthifolicin, it is likely to share these critical pharmacophoric elements. The conversion to this compound directly modifies the critical glutamate-like carboxylate feature. This modification would significantly alter the pharmacophoric profile of the molecule. While the core heterocyclic and aromatic features remain, the absence of the negatively charged carboxylate would eliminate a key interaction point with the target enzyme.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Methyl Ester Moiety on Biological Potency and Specificity

A pivotal structural feature of acanthifolicin (B1665400) methyl ester is the methyl ester group, which replaces the natural carboxylic acid found in its parent compound, acanthifolicin. This single modification has a profound impact on the molecule's biological profile.

Research comparing acanthifolicin (9,10-epithio-okadaic acid) with its methyl ester derivative has shown that the esterification of the carboxyl group dramatically reduces its inhibitory activity against key cellular enzymes. nih.gov Specifically, acanthifolicin is a potent inhibitor of protein phosphatase-1 (PP1) and protein phosphatase-2A (PP2A), with IC₅₀ values of 20 nM and 1 nM, respectively. In stark contrast, acanthifolicin methyl ester is significantly less active. It inhibits PP2A with a much higher IC₅₀ of 5.0 µM, and its effect on PP1 is less than 10% inhibition even at a concentration of 250 µM. nih.gov This demonstrates that the free carboxyl group is a critical region on these toxins for potent inhibition of PP1 and PP2A. nih.gov

A similar trend is observed with the related compound, okadaic acid, where the methyl ester form (methyl okadaate) is also largely inactive compared to the parent acid. nih.govnih.gov This evidence underscores the critical role of the terminal carboxylic acid in mediating the potent biological effects of this class of marine toxins.

| Compound | Target Enzyme | IC₅₀ Value |

| Acanthifolicin | Protein Phosphatase-1 (PP1) | 20 nM |

| Protein Phosphatase-2A (PP2A) | 1 nM | |

| This compound | Protein Phosphatase-1 (PP1) | >250 µM ( <10% inhibition) |

| Protein Phosphatase-2A (PP2A) | 5.0 µM | |

| Okadaic Acid | Protein Phosphatase-1 (PP1) | 19 nM |

| Protein Phosphatase-2A (PP2A) | 0.2 nM | |

| Okadaic Acid Methyl Ester | Not specified | Inactive |

Data sourced from Holmes et al. (1991). nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity. researchgate.net These models use statistical methods to build relationships between calculated molecular properties (descriptors) and observed activities, such as enzyme inhibition or cytotoxicity. researchgate.netnih.gov For a series of related compounds, QSAR can predict the activity of novel analogs and guide the design of more potent molecules. nih.gov

While QSAR studies have been successfully applied to many classes of compounds, including inhibitors of the dopamine (B1211576) transporter and HMG-CoA reductase, specific QSAR models for this compound and its analogs are not extensively reported in publicly available literature. nih.govnih.gov A hypothetical QSAR study on acanthifolicin derivatives would involve synthesizing a series of analogs with varied ester groups and other substituents, measuring their biological activity (e.g., PP2A inhibition), and calculating a range of molecular descriptors. These descriptors could include electronic, steric, and lipophilic parameters. A resulting QSAR equation might look like:

Activity (log 1/IC₅₀) = a(Lipophilicity) + b(Electronic Parameter) + c*(Steric Parameter) + Constant

Such a model could quantify the precise contribution of the ester's properties to the observed biological activity, confirming and refining the qualitative observation that the free carboxylic acid is superior for potent inhibition. nih.gov

The conversion of the carboxylic acid in acanthifolicin to a methyl ester significantly alters the molecule's physicochemical properties, which in turn affects its interaction with biological systems. ontosight.ai

Lipophilicity: The methyl ester group is less polar and more lipophilic than the corresponding carboxylic acid. Generally, increased lipophilicity can enhance a molecule's ability to cross cell membranes. ontosight.ainih.gov However, in the case of acanthifolicin, the target enzymes (PP1 and PP2A) are intracellular. While the methyl ester derivative might penetrate cells more easily, its drastically reduced intrinsic activity against the target suggests that binding at the active site, rather than cellular uptake, is the limiting factor for its efficacy. nih.gov The recognized cytotoxic activity of some compounds depends on their rate of incorporation into cells, which is directly related to their lipophilicity. uc.pt

Electronic Properties: The carboxylic acid exists as a negatively charged carboxylate anion at physiological pH, whereas the methyl ester is neutral. This difference in charge and electronic distribution is critical. The potent inhibition by acanthifolicin likely involves a key ionic or hydrogen-bonding interaction between the carboxylate group and a specific amino acid residue in the active site of the phosphatase enzymes. The neutral methyl ester is incapable of this crucial electrostatic interaction, leading to a dramatic loss of binding affinity and inhibitory power. nih.gov Studies on other molecular systems have shown that electron-withdrawing or electron-donating groups significantly alter the electron density of a molecule, influencing its stability and interactions. longdom.org

Systematic Structural Modifications and Their Biological Consequences

The systematic modification of acanthifolicin's structure is key to understanding which parts of the molecule are essential for its function.

Acanthifolicin is a complex polyether, a class of natural products known for their diverse biological activities. acs.org The polyether backbone forms a specific three-dimensional scaffold that orients the key functional groups for interaction with the biological target. While specific studies on the systematic modification of the acanthifolicin backbone are limited, research on related marine polyethers like ciguatoxins shows that even minor changes to the ring structures can impact biological potency. researchgate.net

Modifying the polyether backbone of acanthifolicin could have several consequences:

Altered Physicochemical Properties: Modifications could change the solubility and lipophilicity of the molecule, affecting its distribution and transport.

Introduction of New Interaction Points: Adding or removing functional groups on the backbone could create or eliminate points of contact with the target enzyme.

Post-polymerization modification techniques, though applied to different classes of molecules, demonstrate that editing a molecule's backbone can profoundly alter its properties and introduce new functionalities. umn.edu

The most studied substituent change for acanthifolicin is the carboxylic acid versus its methyl ester. nih.gov However, studies on related okadaic acid derivatives provide further insight into the influence of substituents. For example, dinophysistoxin-1, which is 35-methyl okadaic acid, retains potent inhibitory activity against PP1 and PP2A, nearly matching that of okadaic acid itself. nih.gov This indicates that methylation at certain positions on the polyether backbone is well-tolerated and does not disrupt the key interactions, unlike esterification of the terminal carboxyl group.

This highlights the principle of positional importance in SAR. The introduction of a substituent at one position (the C1-carboxyl group) can abolish activity, while its placement at another (the C35 methyl group) has a negligible effect. The influence of a substituent is determined by its steric and electronic properties and its proximity to the pharmacophore—the essential features for biological activity. researchgate.net

| Compound Name | Modification from Parent Compound | Biological Effect |

| This compound | C1-carboxylic acid converted to methyl ester | Sharply reduced activity against PP1 and PP2A. nih.gov |

| Dinophysistoxin-1 | C35-methyl group added to Okadaic Acid | Potent inhibition of PP1/2A, similar to Okadaic Acid. nih.gov |

Computational Chemistry Approaches in SAR/SPR Analysis

Computational chemistry provides powerful tools for analyzing SAR and SPR, offering insights that complement experimental studies. nih.govuni-bonn.de While specific computational analyses of this compound are not widely published, several standard methods could be applied.

Molecular Docking: This technique could be used to model the interaction of acanthifolicin and its methyl ester derivative within the active site of protein phosphatase-2A. Such a study would likely visualize the critical hydrogen bond or ionic interaction formed by the carboxylic acid of acanthifolicin and show the loss of this interaction for the methyl ester, providing a structural rationale for the observed difference in potency. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as electrostatic potential maps and atomic charges. scirp.org A QM analysis could quantify the difference in electronic distribution between acanthifolicin and its methyl ester, highlighting the electron-rich nature of the carboxylate group that is essential for binding. These methods can help understand how substituents affect reactivity and interaction energies. nih.govchemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time. rsc.org This could reveal how the flexibility of the polyether backbone contributes to binding and how the methyl ester modification might alter the conformational stability of the molecule within the binding site.

These computational approaches are integral to modern drug discovery and SAR analysis, enabling the rational design of new analogs and the prediction of their biological activities. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations to Predict Binding Modes

While specific molecular docking and dynamics simulation studies for this compound are not extensively available in the public domain, insights into its potential binding mode can be inferred from computational studies on its parent compound, acanthifolicin, and the closely related okadaic acid. semanticscholar.org These toxins are known to bind to the catalytic subunit of protein phosphatases. semanticscholar.org

Molecular docking simulations of okadaic acid with protein phosphatase-1 (PP1) predict that it binds in a similar region to other marine toxins like microcystin (B8822318). semanticscholar.org These models suggest that the molecule orients itself within the catalytic cleft of the enzyme. The acidic carboxyl group is predicted to form crucial electrostatic interactions with positively charged residues within the active site, such as arginine and lysine (B10760008) residues. nih.gov This interaction is believed to be a primary anchor for the inhibitor.

Given the dramatic loss of activity upon esterification, it can be predicted that the binding mode of this compound is significantly altered. The absence of the negatively charged carboxylate group would prevent the formation of these key salt bridges. While the rest of the molecule might still have hydrophobic and other interactions with the enzyme, the loss of this critical anchoring point would lead to a much weaker and less stable binding, which is consistent with the observed higher IC₅₀ values. nih.gov

Molecular dynamics simulations on protein phosphatase-inhibitor complexes have revealed that the binding of an inhibitor can induce conformational changes in the enzyme, particularly in flexible loop regions surrounding the active site. nih.govtandfonline.com For a potent inhibitor like acanthifolicin, these induced-fit adjustments likely optimize the binding interactions. In the case of this compound, the initial weak binding due to the lack of the carboxylate interaction would likely fail to induce the same conformational changes, resulting in a less favorable and less stable complex.

Future molecular docking and dynamics studies specifically on this compound would be invaluable to precisely delineate its binding mode and quantify the energetic penalty of the esterification. Such studies could also explore whether the methyl ester binds to a different site or in a different orientation compared to its parent acid.

Ligand-Based and Target-Based Drug Design Strategies

The development of novel and selective protein phosphatase inhibitors is an active area of research. Both ligand-based and target-based drug design strategies can be informed by the knowledge gained from this compound.

Ligand-Based Drug Design

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target. drugdesign.org In this context, the SAR data from acanthifolicin and its methyl ester are highly informative. A pharmacophore model for PP1/PP2A inhibition based on the okadaic acid class of compounds would undoubtedly feature a negatively charged group (the carboxylate) as an essential feature.

Any drug design strategy starting from acanthifolicin would focus on simplifying the complex polyether structure while retaining the key pharmacophoric elements. The dramatic drop in activity of this compound serves as a negative design constraint, guiding chemists to avoid modifications of the carboxyl group or to replace it with a suitable bioisostere that maintains the crucial electrostatic interactions. For instance, a tetrazole ring could be considered as a potential replacement for the carboxylic acid, as it is a well-known bioisostere with a similar pKa and charge distribution.

Target-Based Drug Design

Target-based drug design utilizes the three-dimensional structure of the biological target to design inhibitors. nih.gov The crystal structures of protein phosphatases in complex with inhibitors like microcystin provide a detailed map of the active site. semanticscholar.org

A target-based approach for designing new inhibitors inspired by acanthifolicin would involve:

Docking of Virtual Libraries: Screening virtual compound libraries against the protein phosphatase active site to identify novel scaffolds that can mimic the interactions of acanthifolicin. The knowledge that the carboxyl group is essential would be used to filter and prioritize compounds that can form similar electrostatic interactions.

Fragment-Based Design: Designing smaller fragments that can bind to specific pockets within the active site and then linking them together to create a more potent inhibitor. The spiroketal and the fatty acid chain of acanthifolicin could serve as starting points for designing such fragments.

Optimization of Existing Leads: The structure of acanthifolicin itself could be used as a starting point for optimization. The dramatic loss of activity with the methyl ester highlights the sensitivity of the binding site to modifications in this region. Therefore, any modifications would be focused on other parts of the molecule to improve properties like selectivity or permeability, while keeping the carboxyl group intact. For example, research on okadaic acid analogs has explored modifications at other positions to enhance selectivity for different phosphatase subtypes. nih.govkuleuven.benih.gov

Exploration of Analogs and Novel Derivatives for Enhanced Research Applications

Design and Synthesis of Chemically Modified Acanthifolicin (B1665400) Methyl Ester Analogs

The chemical architecture of Acanthifolicin methyl ester, derived from the complex polyether fatty acid Okadaic acid, offers multiple sites for modification. nih.govlatoxan.com The design and synthesis of analogs focus on altering specific moieties to fine-tune its biological and physicochemical properties.

Bioisosterism involves substituting atoms or groups with other groups that have similar physical or chemical properties to produce broadly similar biological effects. nih.gov This strategy can be applied to this compound to improve metabolic stability, modulate target affinity, or alter pharmacokinetics without fundamentally changing the core structure recognized by its biological targets.

Key potential modifications could include:

Episulfide Ring Modification: The characteristic 9,10-epithio (thiirane) group of Acanthifolicin is a defining feature. nih.gov Analogs could be synthesized where this sulfur atom is replaced with an oxygen (epoxide, as in its parent compound Okadaic acid) or other bioisosteres to probe the role of this specific group in target engagement and potency.

Hydroxyl Group Alterations: The various hydroxyl groups on the polyether backbone are critical for interaction with target enzymes. Isosteric replacement, for instance, substituting a hydroxyl group with a fluorine atom, could enhance binding affinity or block metabolic pathways without significant steric alteration.

Methyl Group Replacements: The strategic replacement of methyl groups with alternatives like a trifluoromethyl group could alter the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with protein targets and its cellular uptake.

A prodrug is an inactive or less active compound that is metabolized into its active form within the body. This approach is particularly relevant for potent but poorly permeable molecules like phosphatase inhibitors, which often contain charged groups. manchester.ac.ukacs.orgnih.gov

This compound can itself be considered a prodrug of Acanthifolicin. The esterification of the parent compound's free carboxyl group masks a polar, charged moiety, which can enhance the molecule's ability to cross cell membranes. ontosight.ai Intracellular esterase enzymes can then hydrolyze the methyl ester, releasing the active Acanthifolicin inside the cell, thereby increasing its effective concentration at the site of action. nih.gov

Further prodrug strategies for Acanthifolicin analogs could involve:

Alternative Ester Moieties: Replacing the methyl ester with other ester groups (e.g., ethyl, pivaloyloxymethyl) could modulate the rate of hydrolysis, allowing for a more controlled and sustained release of the active compound intracellularly. acs.org

Phosphate (B84403)/Phosphonate (B1237965) Prodrugs: For analogs designed to target other enzyme systems, charged phosphate or phosphonate groups could be masked using prodrug approaches like the ProTide technology to facilitate cell entry. manchester.ac.ukacs.orgresearchgate.net

Biological Profiling of Novel Derivatives

Once synthesized, novel analogs and derivatives of this compound require comprehensive biological evaluation to determine their efficacy and selectivity.

The primary known targets for the parent compound are protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govresearchgate.netmedchemexpress.com Research has shown that methyl esterification significantly alters the inhibitory profile. While Acanthifolicin is a potent inhibitor of both PP1 and PP2A, this compound is a substantially weaker inhibitor of PP1 but retains moderate, more specific activity against PP2A. nih.govresearchgate.net This suggests that modifications, particularly at the carboxyl group, are critical for determining selectivity.

The enzymatic inhibitory activities of Acanthifolicin and its methyl ester are summarized below.

| Compound | Target Enzyme | IC₅₀ (50% Inhibitory Concentration) | Reference |

|---|---|---|---|

| Acanthifolicin | Protein Phosphatase 1 (PP1) | 20 nM | nih.gov |

| Acanthifolicin | Protein Phosphatase 2A (PP2A) | 1 nM | nih.gov |

| This compound | Protein Phosphatase 1 (PP1) | >250 µM (less than 10% inhibition) | nih.gov |

| This compound | Protein Phosphatase 2A (PP2A) | 5.0 µM | nih.gov |

Any new analog would be tested against a panel of phosphatases (including PP1, PP2A, PP2B, etc.) to determine its potency and selectivity profile. Furthermore, given that it has been described as having antifolate properties, derivatives could also be screened against enzymes in the folate pathway, such as dihydrofolate reductase (DHFR). ontosight.ai

The ultimate test for many potential therapeutic agents is their effect on whole cells. Studies have indicated that this compound possesses antineoplastic properties and demonstrates cytotoxicity against various cancer cell lines. ontosight.ai The biological profiling of novel derivatives would involve screening them against a panel of human cancer cell lines to determine their antiproliferative (inhibiting cell growth) and cytostatic (stopping cell division) effects.

The table below provides an illustrative example of how the antiproliferative activity (IC₅₀ values) of a novel derivative might be presented. Data for specific cell lines for this compound is not widely published, so this table serves as a template based on typical assays for similar compounds. waocp.orgnih.govunar.ac.idmdpi.comphcog.com

| Derivative | Cancer Cell Line | Cell Type | Illustrative IC₅₀ (µM) |

|---|---|---|---|

| Analog X | MCF-7 | Breast Adenocarcinoma | e.g., 10.5 |

| Analog X | HepG2 | Hepatocellular Carcinoma | e.g., 8.2 |

| Analog X | A549 | Lung Carcinoma | e.g., 15.1 |

| Analog X | U87 | Glioblastoma | e.g., 12.8 |

| Analog X | HCT116 | Colon Carcinoma | e.g., 9.7 |

Development of Photoaffinity Probes or Fluorescent Conjugates for Target Validation

To unequivocally identify the cellular binding partners of this compound and its derivatives, researchers can develop chemical probes. These tools are designed to covalently bind to or fluorescently label their targets within a complex biological sample.

Photoaffinity Probes: These are analogs that incorporate a photoreactive group, such as a diazirine or benzophenone. When the probe is bound to its target protein, irradiation with UV light activates the photoreactive group, causing it to form a permanent covalent bond with the protein. The probe also typically includes a "handle" (e.g., an alkyne or biotin (B1667282) tag) that allows for the subsequent isolation and identification of the labeled protein via mass spectrometry. Designing such a probe for this compound would involve strategically placing the photoreactive linker at a position that does not interfere with its binding activity.

Fluorescent Conjugates: These are derivatives where a fluorescent dye (a fluorophore) is attached to the molecule via a linker. These conjugates allow for the direct visualization of the compound's localization within cells using techniques like fluorescence microscopy and flow cytometry. This can provide valuable information about which cellular compartments the compound enters and where it accumulates, offering clues about its mechanism of action and potential targets.

The development of these specialized probes is a critical step in validating the molecular targets of this compound and its analogs, providing deeper insight into their biological functions.

Applications in Advanced Biological Research and Lead Compound Development

Utility as a Biochemical Tool for Pathway Deconvolution

The precise molecular interactions of acanthifolicin (B1665400) methyl ester make it a valuable tool for dissecting intricate cellular signaling pathways. By selectively modulating the activity of specific enzymes, researchers can probe the downstream effects and understand the broader biological context of these pathways.

While direct studies on the interaction of acanthifolicin methyl ester with the folate pathway are not extensively documented, its chemical structure and biological activity suggest a potential, albeit hypothetical, utility in this area. The folate pathway is crucial for DNA synthesis, repair, and methylation, and its dysregulation is implicated in numerous diseases. Small molecules that can selectively interfere with components of this pathway are invaluable for research.

Theoretically, should this compound or its analogs demonstrate any interaction with enzymes in the folate pathway, they could be employed to:

Map enzyme-substrate interactions: By observing how the compound affects different stages of folate metabolism, researchers could gain insights into the kinetics and dependencies of the pathway.

Identify novel regulatory points: The introduction of a selective inhibitor can reveal previously unknown control mechanisms within the pathway.

It is important to note that the application of this compound in this context remains speculative pending further research to establish a direct link to the folate pathway.

The most well-characterized biochemical application of this compound is in the study of protein phosphatase signaling networks. Protein phosphatases are key regulators of cellular processes, and their inhibition can have profound effects.

Acanthifolicin, the parent compound of this compound, is a potent inhibitor of protein phosphatase-1 (PP1) and protein phosphatase-2A (PP2A). However, the methyl esterification of acanthifolicin significantly alters its inhibitory profile. This differential activity is a powerful tool for researchers.

Key Research Findings:

this compound is a significantly less potent inhibitor of PP1 and PP2A compared to acanthifolicin.

This reduced potency can be advantageous in studies where a more subtle or controlled inhibition of protein phosphatases is required.

The differential inhibition between the parent compound and its methyl ester can be used to dissect the specific roles of PP1 and PP2A in various signaling cascades.

| Compound | PP1 IC50 | PP2A IC50 |

|---|---|---|

| Acanthifolicin | 20 nM | 1 nM |

| This compound | >250 µM (less than 10% inhibition) | 5.0 µM |

This data allows researchers to use the two compounds in parallel to distinguish the cellular effects mediated by PP1 versus PP2A.

Role as a Lead Compound in Pre-clinical Development beyond direct therapeutic use

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The unique structure and biological activity of this compound make it an interesting candidate for a lead compound in pre-clinical development.

The process of lead optimization involves modifying the chemical structure of a lead compound to improve its properties. For this compound, this would involve synthesizing a library of analogs to enhance its potency and selectivity for specific targets.

Strategies for Optimization:

Structure-Activity Relationship (SAR) studies: By systematically altering different parts of the molecule, researchers can determine which functional groups are essential for its biological activity.

Computational modeling: In silico methods can be used to predict how modifications to the structure of this compound will affect its binding to target proteins.

A chemical scaffold is the core structure of a molecule. The scaffold of this compound can serve as a template for the design of new compounds with improved therapeutic potential. By retaining the key structural features responsible for its biological activity while modifying peripheral groups, a diverse range of new molecules can be created.

This approach allows for the exploration of new chemical space and the potential discovery of compounds with novel mechanisms of action.

Integration into High-Throughput Screening Campaigns for Novel Target Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. While there is no specific documentation of this compound being used in HTS campaigns, its properties make it a plausible candidate for inclusion in such screens.

Potential Applications in HTS:

As a reference compound: In screens targeting protein phosphatases, this compound could be used as a positive control to validate the assay.

In diversity-oriented screening: As a natural product derivative with a complex structure, it could be included in screening libraries to identify novel biological targets.

The integration of compounds like this compound into HTS campaigns can accelerate the discovery of new drug targets and lead compounds.

Future Directions and Unexplored Avenues in Acanthifolicin Methyl Ester Research

Investigation of Epigenetic Modulation or Gene Expression Effects

Currently, there is a notable absence of direct research investigating the effects of Acanthifolicin (B1665400) methyl ester on epigenetic mechanisms. Epigenetic modifications, including DNA methylation and histone alterations, are crucial in regulating gene expression and are often dysregulated in cancer. mdpi.comnih.gov

Future research should prioritize examining whether Acanthifolicin methyl ester can induce changes in the epigenetic landscape of cancer cells. As an antifolate, it is plausible that the compound could indirectly influence DNA methylation by disrupting the one-carbon metabolism pathway, which supplies methyl groups for this process. However, this hypothesis requires empirical validation. Studies could focus on:

DNA Methylation: Assessing global DNA methylation levels and the methylation status of specific tumor suppressor gene promoters in cells treated with this compound.

Histone Modification: Investigating its potential to inhibit histone deacetylases (HDACs) or other histone-modifying enzymes, which are significant targets in cancer therapy. mdpi.comnih.gov

Furthermore, the impact of this compound on global gene expression is a critical unexplored area. Transcriptomic studies, such as RNA sequencing, would be invaluable in identifying the specific genes and cellular pathways that are modulated by the compound, offering a broader view of its mechanism of action beyond DHFR inhibition.

Exploration of Interactions with Membrane Transporters or Cellular Uptake Mechanisms

The efficacy of an intracellularly acting compound is highly dependent on its ability to cross the cell membrane and accumulate within the cell. The methyl ester moiety of this compound is known to affect its solubility and potential to cross cell membranes. ontosight.ai However, the specific mechanisms governing its cellular entry and efflux are unknown.

A crucial area of future investigation is the interaction of this compound with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are major contributors to multidrug resistance in cancer by actively pumping drugs out of the cell. nih.govnih.govpensoft.net Research should explore whether this compound is a substrate or an inhibitor of these transporters. Understanding these interactions is vital for predicting its effectiveness in resistant cancers and for designing potential combination therapies to overcome resistance. nih.gov

Moreover, the specific pathways of cellular uptake, whether through passive diffusion or via specific endocytic mechanisms like clathrin-mediated or caveolae-mediated endocytosis, have not been studied. mdpi.comnih.gov Characterizing these uptake routes would provide fundamental knowledge about the compound's bioavailability at the cellular level.

Advanced Bioconjugation Strategies for Targeted Delivery in Research Models

Bioconjugation, the chemical linking of molecules to confer new properties, is a powerful strategy for enhancing the therapeutic potential of compounds, for instance, by creating antibody-drug conjugates (ADCs) for targeted delivery to cancer cells. sigmaaldrich.comsusupport.com The development of bioconjugation strategies for this compound is a completely unexplored field.

Future research could focus on designing and synthesizing conjugates of this compound. This could involve linking it to:

Monoclonal Antibodies: To target specific antigens on the surface of cancer cells, thereby increasing its local concentration at the tumor site and minimizing systemic exposure.

Nanoparticles: To improve its solubility, stability, and pharmacokinetic profile. researchgate.net

Fluorescent Dyes or Probes: To facilitate the study of its cellular uptake, distribution, and mechanism of action in research settings. susupport.com

Developing such conjugates would require the identification of suitable reactive functional groups on the this compound molecule that can be used for linkage without compromising its biological activity.

Chemoinformatic and Machine Learning Approaches for Predictive Modeling

Chemoinformatic and machine learning models are increasingly used in drug discovery to predict the biological activity, toxicity, and pharmacokinetic properties of chemical compounds, thereby accelerating the research process. qsartoolbox.orgnih.govrsc.org To date, no such in silico studies have been published for this compound.

This represents a significant opportunity for future research. Predictive models could be developed for:

Quantitative Structure-Activity Relationship (QSAR): To understand the relationship between the chemical structure of this compound and its analogs and their biological activity. nih.govnih.govopenbioinformaticsjournal.com This could guide the synthesis of new derivatives with improved potency or selectivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To forecast the compound's likely behavior in a biological system, helping to identify potential liabilities early in the research process.

Molecular Docking: To simulate the binding of this compound to its putative targets, such as DHFR and protein phosphatases, to elucidate the molecular basis of its inhibitory activity. nih.gov

These computational approaches could provide valuable insights and guide further experimental investigation in a time- and resource-efficient manner.

Potential for Combination Studies with Other Biochemical Modulators in Research Settings

Combination therapy is a cornerstone of cancer treatment, often leading to synergistic effects and overcoming drug resistance. insidescientific.comresearchgate.net The potential of this compound in combination with other biochemical modulators is a promising but uninvestigated research avenue.

A key finding is that while the parent compound, acanthifolicin, is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), methyl esterification sharply reduces this activity. nih.govresearchgate.net Specifically, this compound inhibits PP2A with an IC50 of 5.0 µM and has minimal effect on PP1 at concentrations up to 250 µM. nih.gov This contrasts sharply with acanthifolicin's nanomolar potency. nih.gov

This differential activity suggests that this compound might be beneficially combined with other agents that target different pathways. For instance, combining it with potent and specific protein phosphatase inhibitors or with drugs that modulate signaling pathways downstream of its primary target could lead to enhanced antitumor effects. biorxiv.orgprinsesmaximacentrum.nl Studies investigating its synergy with existing chemotherapeutic agents or targeted therapies are warranted to identify effective combination strategies for future research.

Table of Comparative Inhibitory Activity

| Compound | Target | IC50 | Citation |

| Acanthifolicin | Protein Phosphatase 1 (PP1) | 20 nM | nih.gov |

| Okadaic Acid | Protein Phosphatase 1 (PP1) | 19 nM | nih.gov |

| Acanthifolicin | Protein Phosphatase 2A (PP2A) | 1 nM | nih.gov |

| Okadaic Acid | Protein Phosphatase 2A (PP2A) | 0.2 nM | nih.gov |

| This compound | Protein Phosphatase 2A (PP2A) | 5.0 µM | nih.gov |

| Okadaic acid methyl ester | Protein Phosphatase 1 (PP1) / 2A (PP2A) | Inactive | nih.gov |

| Dinophysistoxin-1 | Protein Phosphatase 1 (PP1) / 2A (PP2A) | Potent | nih.gov |

Q & A

Basic: What are the critical parameters influencing the synthesis yield of Acanthifolicin methyl ester, and how can they be systematically optimized?

Answer:

Key parameters include catalyst type (acidic vs. basic), catalyst concentration, reaction temperature, and molar ratios of reactants. Systematic optimization can be achieved using experimental design methodologies like the Taguchi method , which employs orthogonal arrays to evaluate parameter interactions efficiently. For example, catalyst concentration is often the most influential factor, with higher concentrations (e.g., 1.5 wt% KOH) significantly improving yield . Temperature ranges (e.g., 60°C) and molar ratios (e.g., 1:6 alcohol-to-oil) should be tested at multiple levels to identify optimal conditions. Validation via ANOVA ensures statistical significance of results .

Advanced: How can response surface methodology (RSM) resolve contradictions in experimental data for this compound synthesis?

Answer:

RSM models nonlinear relationships between variables (e.g., catalyst concentration vs. temperature) to identify optimal conditions and resolve discrepancies. For instance, conflicting results on yield at high temperatures may arise from unaccounted interactions between variables. By constructing a central composite design (CCD), researchers can generate quadratic models to predict maximum yield points and validate them experimentally. This approach reduces ambiguity in parameter effects and refines process scalability .

Basic: What analytical techniques are recommended for characterizing the purity and structural identity of this compound?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies methyl ester content and identifies fatty acid profiles .

- Nuclear Magnetic Resonance (NMR): Confirms ester functional groups and structural integrity via chemical shift analysis (e.g., carbonyl peaks at ~170 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Validates ester bond formation (C=O stretch at ~1740 cm⁻¹). Ensure calibration with reference standards and triplicate measurements to minimize instrumental drift .

Advanced: How should researchers design experiments to ensure reproducibility of this compound synthesis across laboratories?

Answer:

- Detailed Methodology: Document reaction conditions (e.g., stirring rate, solvent purity) and equipment specifications (e.g., reactor type). Use standardized protocols for catalyst preparation and reactant storage .

- Validation via Interlaboratory Studies: Share samples with independent labs for cross-validation. Include negative controls (e.g., uncatalyzed reactions) to confirm reproducibility .

- Supplementary Data: Provide raw chromatograms, NMR spectra, and statistical analyses in open-access repositories to enable replication .

Basic: What are common sources of error in the esterification process of this compound, and how can they be mitigated?

Answer:

- Systematic Errors:

- Random Errors:

Advanced: In what scenarios should fractional factorial designs be prioritized over full factorial designs for optimizing this compound production?

Answer:

Fractional factorial designs (e.g., Taguchi L9 arrays) are preferred when evaluating >4 parameters with limited resources. For example, screening catalyst type, concentration, temperature, and molar ratio simultaneously reduces experimental runs from 81 (full factorial) to 9, while retaining 85% predictive accuracy. This approach prioritizes main effects over higher-order interactions, making it ideal for preliminary optimization . However, full factorial designs are necessary for late-stage studies requiring precise interaction modeling (e.g., solvent-catalyst synergies) .

Basic: How can researchers validate the biological activity of this compound while minimizing experimental bias?

Answer:

- Blinded Experiments: Assign sample codes to avoid bias in activity assessments (e.g., cytotoxicity assays).

- Positive/Negative Controls: Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only controls.

- Dose-Response Curves: Use ≥3 biological replicates and nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values .

Advanced: What statistical approaches are recommended for analyzing contradictory data in multi-institutional studies on this compound?

Answer:

- Meta-Analysis: Aggregate data from independent studies using random-effects models to account for heterogeneity. Weight studies by sample size and methodological rigor .

- Sensitivity Analysis: Test robustness of conclusions by excluding outliers or re-analyzing subsets (e.g., only peer-reviewed datasets) .

- Multivariate Regression: Identify confounding variables (e.g., humidity, storage conditions) that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.